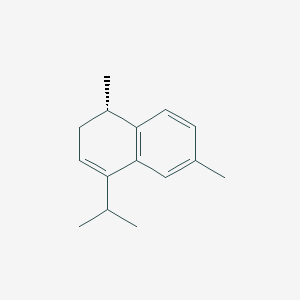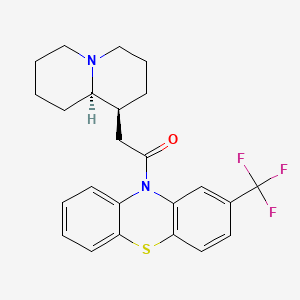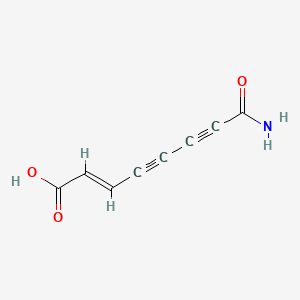
Diatretyne I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diatretyne I is a polyacetylene compound with the molecular formula C8H5NO3 and a molecular weight of 163.13 g/mol . It is known for its unique structural features, including an acetylenic bond, which contributes to its diverse chemical properties and biological activities. This compound was first isolated from the fungus Clitocybe diatreta and has since been studied for its antibiotic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diatretyne I can be synthesized through various chemical reactions involving polyacetylenes. One common method involves the reaction of specific precursors under controlled conditions to form the desired polyacetylene structure . The synthesis typically requires the use of catalysts and specific reaction temperatures to ensure the formation of the acetylenic bonds.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using the fungus Clitocybe diatreta. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Diatretyne I undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
Diatretyne I has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study polyacetylene chemistry and reaction mechanisms.
Biology: Investigated for its antibiotic properties and potential use in combating bacterial infections.
Medicine: Explored for its potential therapeutic applications, including its role as an antibiotic agent.
Mecanismo De Acción
The mechanism of action of Diatretyne I involves its interaction with specific molecular targets in bacterial cells. It is believed to inhibit essential enzymes and disrupt cellular processes, leading to the death of bacterial cells. The exact molecular pathways and targets are still under investigation, but its antibiotic properties are well-documented .
Comparación Con Compuestos Similares
- Diatretyne amide
- Diatretyne nitrile
- Diatretyne 3
Comparison: Diatretyne I is unique due to its specific acetylenic structure and its potent antibiotic properties. While similar compounds like Diatretyne amide and Diatretyne nitrile also exhibit antimicrobial activity, this compound stands out for its broader spectrum of activity and higher potency .
Propiedades
Número CAS |
544-04-7 |
|---|---|
Fórmula molecular |
C8H5NO3 |
Peso molecular |
163.13 g/mol |
Nombre IUPAC |
(E)-8-amino-8-oxooct-2-en-4,6-diynoic acid |
InChI |
InChI=1S/C8H5NO3/c9-7(10)5-3-1-2-4-6-8(11)12/h4,6H,(H2,9,10)(H,11,12)/b6-4+ |
Clave InChI |
OCJRAKXVNGISKJ-GQCTYLIASA-N |
SMILES isomérico |
C(=C/C(=O)O)\C#CC#CC(=O)N |
SMILES canónico |
C(=CC(=O)O)C#CC#CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


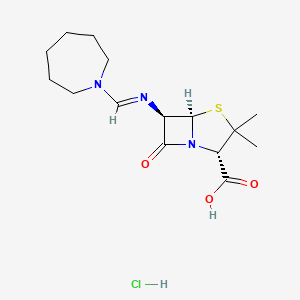
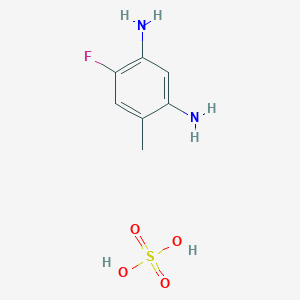

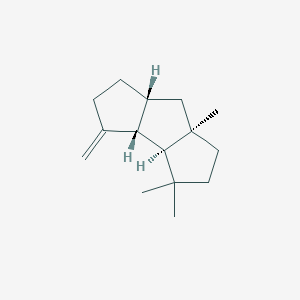
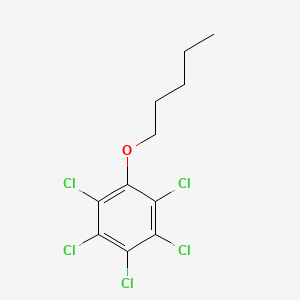

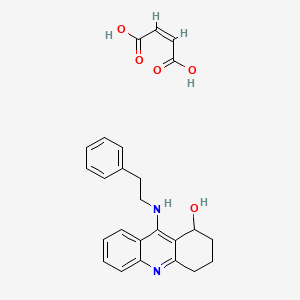
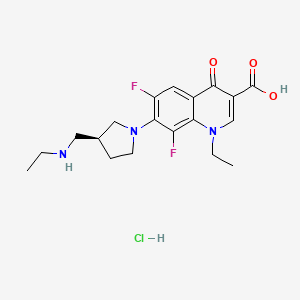

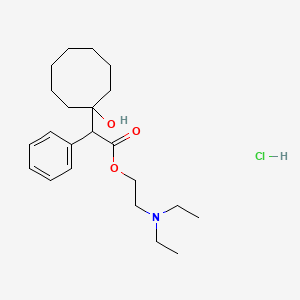
![bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)butanedioate;oxalic acid](/img/structure/B12750508.png)
